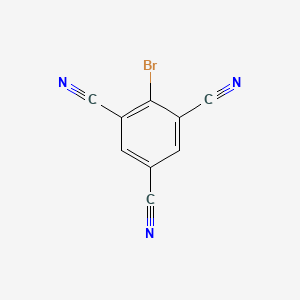

2-Bromobenzene-1,3,5-tricarbonitrile

Description

Significance of Polycyanated Aromatic Systems in Contemporary Organic Chemistry

Polycyanated aromatic systems, characterized by the presence of multiple nitrile (-CN) groups on an aromatic ring, are of considerable importance in modern organic chemistry. The strong electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the aromatic core, making these compounds valuable as precursors for functional materials, pharmaceuticals, and dyes. Aromatic nitriles are crucial intermediates, as the nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, and amides. researchgate.net This versatility allows for the construction of a wide array of complex molecular structures. Furthermore, their ability to participate in supramolecular interactions makes them valuable in the field of crystal engineering. researchgate.net

Role of Halogenated Benzenes in Modern Synthetic Strategies

Halogenated benzenes are fundamental reagents in organic synthesis, serving as versatile intermediates for the formation of carbon-carbon and carbon-heteroatom bonds. The introduction of a halogen atom, such as bromine, onto a benzene (B151609) ring alters its chemical reactivity, enabling a variety of transformations. Halogenated benzene derivatives are widely used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. The carbon-halogen bond provides a reactive site for numerous reactions, including nucleophilic aromatic substitution and, most notably, a wide range of metal-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. These reactions are cornerstones of modern synthetic chemistry, allowing for the efficient construction of complex molecular frameworks.

Unique Position of 2-Bromobenzene-1,3,5-tricarbonitrile in Functionalized Aromatic Design

This compound occupies a unique niche in the design of functionalized aromatic compounds due to its distinct combination of reactive sites. The molecule possesses a bromine atom, which can be readily substituted or utilized in cross-coupling reactions, alongside three nitrile groups that can undergo various chemical transformations. This multifunctional nature allows for a programmed, stepwise derivatization of the aromatic ring, enabling the synthesis of highly tailored molecules. The strategic placement of the bromine atom and the three nitrile groups on the benzene ring creates a specific substitution pattern that can direct the formation of unique three-dimensional structures.

Overview of Research Trajectories for Multifunctional Aromatic Building Blocks

Current research involving multifunctional aromatic building blocks is focused on the development of new materials with advanced properties. Scientists are exploring the use of these versatile molecular components in the creation of porous organic frameworks (POFs), metal-organic frameworks (MOFs), and other supramolecular assemblies. mdpi.com These materials have potential applications in gas storage, separation, and catalysis. The ability to precisely control the structure and functionality of these materials at the molecular level is a key driver of this research. Multifunctional building blocks, like this compound, are instrumental in this endeavor as they provide the necessary handles for creating intricate and highly ordered structures. The development of novel synthetic methodologies that are compatible with these building blocks is also an active area of investigation. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H2BrN3 |

|---|---|

Molecular Weight |

232.04 g/mol |

IUPAC Name |

2-bromobenzene-1,3,5-tricarbonitrile |

InChI |

InChI=1S/C9H2BrN3/c10-9-7(4-12)1-6(3-11)2-8(9)5-13/h1-2H |

InChI Key |

YGFVWIQIZSXGMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Br)C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromobenzene 1,3,5 Tricarbonitrile and Its Derivatives

Crafting Brominated Benzenetricarbonitrile Precursors

The initial phase in the synthesis of 2-bromobenzene-1,3,5-tricarbonitrile involves the creation of a suitable brominated precursor. This can be approached by either introducing a bromine atom onto a benzene (B151609) derivative that already possesses the foundation for the three nitrile groups, or by constructing the tri-substituted benzene ring with the bromine atom already in place.

Bromination of Benzene and its Derivatives

The bromination of benzene is a classic example of an electrophilic aromatic substitution reaction. khanacademy.org In this type of reaction, an electrophile, in this case, a bromine cation or a polarized bromine molecule, attacks the electron-rich benzene ring. khanacademy.org To facilitate this, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is typically employed. wikipedia.org The catalyst polarizes the bromine molecule (Br₂), making one bromine atom more electrophilic and susceptible to attack by the benzene ring. youtube.com

The general mechanism involves the formation of a sigma complex, also known as an arenium ion, where the aromaticity of the benzene ring is temporarily disrupted. msu.edu A proton is then removed from the ring, restoring aromaticity and resulting in the formation of bromobenzene (B47551). khanacademy.org

When dealing with substituted benzene derivatives, the existing substituents on the ring play a crucial role in directing the position of the incoming bromine atom. msu.edu Substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. For instance, methoxy (B1213986) groups are strongly activating and ortho-, para-directing, while nitro groups are strongly deactivating and meta-directing. libretexts.org The synthesis of a specifically substituted compound like this compound would require careful consideration of the directing effects of the precursor functional groups to ensure the bromine atom is introduced at the desired position.

Synthetic Routes to Benzenetricarboxylic Acid Derivatives

An alternative strategy for creating the necessary precursor involves starting with a benzenetricarboxylic acid derivative. These compounds, which feature three carboxylic acid groups on a benzene ring, can serve as a scaffold for the subsequent introduction of nitrile groups. 2-Bromobenzene-1,3,5-tricarboxylic acid is a known compound that can be a direct precursor to the target molecule. nih.gov

The synthesis of such derivatives can be achieved through various methods. One common approach is the oxidation of alkyl-substituted benzene rings. pressbooks.pub For example, a symmetrically trisubstituted benzene with alkyl groups can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) to yield the corresponding tricarboxylic acid. pressbooks.pub The starting alkylated benzene can, in turn, be prepared through Friedel-Crafts alkylation reactions.

Introduction of Nitrile Functionalities on Aromatic Cores

Once a suitable brominated aromatic precursor is obtained, the next critical step is the introduction of the three nitrile (-CN) groups. This transformation is pivotal in the synthesis of this compound.

Transition-Metal Catalyzed Cyanation Reactions

Transition-metal catalyzed cyanation reactions have become a cornerstone of modern organic synthesis for the formation of aryl nitriles. nih.gov These methods offer significant advantages over traditional techniques like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide. nih.govnih.gov Palladium and nickel-catalyzed systems are among the most explored and efficient for this purpose. nih.gov

Palladium-catalyzed cyanation is a versatile and widely used method for the conversion of aryl halides (chlorides, bromides, iodides) to aryl nitriles. nih.govnih.gov The first palladium-catalyzed cyanation was reported by Takagi in 1973. nih.govnih.gov These reactions typically involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a cyanide source. researchgate.net

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide anion, which can strongly coordinate to the palladium center. nih.govresearchgate.net To circumvent this, various strategies have been developed, including the use of cyanide sources with low solubility in organic solvents, such as potassium cyanide (KCN) or sodium cyanide (NaCN), or the use of zinc cyanide (Zn(CN)₂). nih.govorganic-chemistry.org Zinc cyanide is particularly advantageous as it is less toxic and its use can lead to more reproducible results. nih.gov

Recent advancements have led to the development of highly efficient palladium catalyst systems that can operate under mild conditions and with low catalyst loadings. nih.govorganic-chemistry.org For example, the use of specific palladacycle precatalysts has been shown to be effective for the cyanation of aryl chlorides, which are typically less reactive than aryl bromides and iodides. nih.gov

Table 1: Examples of Palladium-Catalyzed Cyanation of Aryl Halides

| Aryl Halide | Cyanide Source | Catalyst System | Conditions | Yield |

|---|---|---|---|---|

| Aryl Bromide | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMAC, 100-120°C, 12h | 77-96% blogspot.com |

| Aryl Chloride | Zn(CN)₂ | Palladacycle P1 | Toluene, 100°C, 1h | 97% nih.gov |

This table is for illustrative purposes and specific conditions may vary.

Nickel-catalyzed cyanation has emerged as a powerful and more sustainable alternative to palladium-based systems. mdpi.com Nickel is more earth-abundant and less expensive than palladium. nih.gov A particularly innovative approach involves the use of visible light in conjunction with a nickel catalyst, a process known as photoredox/nickel dual catalysis. chinesechemsoc.orgchinesechemsoc.org

This method allows for the cyanation of aryl halides to proceed under very mild conditions, often at room temperature. chinesechemsoc.orgchinesechemsoc.org The reaction mechanism typically involves the excitation of a photocatalyst by visible light. chinesechemsoc.org The excited photocatalyst then engages in a single-electron transfer (SET) with an aryl-nickel(II) intermediate, generating a crucial aryl-nickel(III) species. chinesechemsoc.orgchinesechemsoc.org This higher oxidation state intermediate facilitates the transfer of the cyanide group and the subsequent reductive elimination to form the aryl nitrile product. chinesechemsoc.org

A key advantage of this approach is the ability to use less toxic and more user-friendly cyanide sources, such as α-aminoacetonitriles, avoiding hypertoxic reagents. chinesechemsoc.orgchinesechemsoc.org This dual catalytic strategy has been successfully applied to a broad range of aryl and alkenyl halides, providing good to excellent yields. chinesechemsoc.orgchinesechemsoc.org

Table 2: Comparison of Traditional vs. Photoredox Nickel-Catalyzed Cyanation

| Feature | Traditional Nickel Catalysis | Photoredox/Nickel Dual Catalysis |

|---|---|---|

| Energy Source | Thermal | Visible Light |

| Reaction Temperature | Often elevated | Room temperature |

| Catalyst Precursor | Often air-sensitive Ni(0) | Air-stable Ni(II) salts |

| Cyanide Source | Often toxic metal cyanides | Benign organic cyanides |

| Ligands | Often required | Can be ligand-free |

This table provides a general comparison and specific reaction conditions can differ.

Cyanation of Aryl Grignard or Lithium Reagents

The cyanation of aryl Grignard or lithium reagents represents a classical yet effective method for the synthesis of aryl nitriles. This approach involves the in-situ generation of the organometallic species from an aryl bromide or iodide, which then acts as a nucleophile, attacking an electrophilic cyanide source. organic-chemistry.orgacs.org

A notable advancement in this area is the use of dimethylmalononitrile (B1205571) (DMMN) as a transnitrilation agent. This method avoids the use of more toxic cyano-reagents and transition metals. The reaction proceeds under mild conditions and is effective even for sterically hindered substrates. acs.org The process is believed to involve a Thorpe-type imine adduct intermediate, which undergoes a retro-Thorpe fragmentation to yield the aryl nitrile. acs.org This technique can also be applied to aryllithium species generated through directed ortho-lithiation, effectively achieving a C-H cyanation. acs.org

| Cyanation Agent | Organometallic Reagent | Key Features |

| Dimethylmalononitrile (DMMN) | Aryl Grignard or Lithium Reagents | Avoids toxic reagents and transition metals; proceeds under mild conditions. acs.org |

Metal-Free Cyanation Approaches

Developing metal-free cyanation methods is a significant goal in green chemistry to avoid residual metal contamination in products. One such approach allows for the conversion of electron-rich aromatics into the corresponding nitriles in a one-pot synthesis. This reaction utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by treatment with molecular iodine in aqueous ammonia (B1221849), to yield the aromatic nitrile. organic-chemistry.org

Another innovative metal-free strategy involves the decarboxylative cyanation of carboxylic acids. This can be achieved at room temperature through visible-light photoredox catalysis. nih.gov In this system, an iridium catalyst is often used in very low concentrations (0.1–1.5 mol%), but the core transformation relies on the photocatalytic cycle. Using a cyanobenziodoxolone (CBX) reagent, a broad range of α-amino and α-oxy acids can be efficiently converted to nitriles. nih.gov Computational and experimental studies suggest that the mechanism may differ from similar alkynylation reactions, proceeding through a single electron transfer (SET) to form an iminium intermediate, which is then trapped by the cyanide source. nih.gov

Decarbonylative and Decarboxylative Cyanation Methods

Decarbonylative and decarboxylative cyanation methods offer powerful pathways to nitriles from readily available carboxylic acids or their derivatives, releasing carbon monoxide (CO) or carbon dioxide (CO₂) as the only stoichiometric byproduct. chemrevlett.comorganic-chemistry.org

Palladium-catalyzed decarbonylative cyanation enables the direct conversion of aryl carboxylic acids into aryl nitriles. This method is advantageous as carboxylic acids are often inexpensive and stable starting materials. organic-chemistry.org The reaction can be performed without a base, using an activator like pivalic anhydride (B1165640) (Piv₂O) and a cyanide source such as zinc cyanide (Zn(CN)₂). Optimized conditions often involve a palladium catalyst with a specific ligand like Xantphos. This approach shows good functional group tolerance and has been successfully applied on a gram scale. organic-chemistry.org

Decarboxylative cyanation, which removes CO₂, has also been developed using various catalytic systems. Copper-mediated decarboxylative cyanation of electron-deficient aryl carboxylic acids can be achieved using potassium ferrocyanide (K₄Fe(CN)₆) as a non-toxic cyanide source under an oxygen atmosphere. chemrevlett.com For electron-rich carboxylic acids, a palladium-based system with silver carbonate (Ag₂CO₃) as a base has proven effective. chemrevlett.com These methods highlight the versatility of using carboxylic acids as precursors for nitriles, providing neutral reaction conditions and good functional group compatibility. chemrevlett.com

| Method | Catalyst/Reagent | Substrate | Key Features |

| Decarbonylative Cyanation | Palladium/Xantphos, Zn(CN)₂, Piv₂O | Aryl Carboxylic Acids | Base-free, good functional group tolerance, scalable. organic-chemistry.org |

| Decarboxylative Cyanation | Copper, K₄Fe(CN)₆, O₂ | Electron-deficient Aryl Carboxylic Acids | Uses a low-cost, non-toxic cyanide source. chemrevlett.com |

| Decarboxylative Cyanation | Palladium/Ag₂CO₃, KCN | Electron-rich Carboxylic Acids | Fast reaction, moderate to excellent yields. chemrevlett.com |

| Photoredox Decarboxylative Cyanation | Iridium photocatalyst, CBX | α-Amino and α-Oxy Acids | Room temperature, visible light, low catalyst loading. nih.gov |

Direct Conversion Routes to Benzonitriles

Direct conversion routes aim to synthesize benzonitriles from unconventional starting materials, offering novel retrosynthetic pathways. One such strategy is the three-step conversion of pyridines into benzonitriles. This process begins with the N-oxidation of the pyridine, followed by a photochemical deconstruction in the presence of an amine. The resulting nitrile-containing butadiene intermediate then undergoes a formal Diels-Alder cycloaddition with an alkyne or alkene to construct the benzonitrile (B105546) ring. d-nb.inforesearchgate.net This method provides a modular approach for the late-stage diversification of complex molecules. d-nb.inforesearchgate.net

Another direct method is the paired electrosynthesis of benzonitrile from benzoic acid in liquid ammonia. This process avoids expensive catalysts and toxic reagents. rsc.org In the electrochemical cell, benzoic acid is reduced at the cathode to form benzyl (B1604629) alcohol, while the iodide anion from the supporting electrolyte is oxidized at the anode to iodine. These products then react chemically in the liquid ammonia to form benzonitrile. rsc.org

Multi-Step Organic Synthesis Approaches to Polycyanated Brominated Benzenes

The synthesis of polysubstituted benzenes like this compound requires careful strategic planning, particularly concerning the order of substituent introduction due to directing effects. youtube.comlibretexts.orgpressbooks.pub The synthesis of a related compound, 5-bromobenzene-1,3-dicarbonitrile, has been reported starting from 5-bromo-1,3-benzenedicarboxylic acid. nih.gov This suggests a viable strategy for the target molecule could involve a precursor like 2-bromo-1,3,5-benzenetricarboxylic acid. nih.gov

A general retrosynthetic analysis for a poly-substituted benzene involves considering the directing effects of the substituents to be introduced. libretexts.orgpressbooks.pub For this compound, the substituents are one bromine atom (an ortho, para-directing deactivator) and three nitrile groups (meta-directing deactivators).

A plausible multi-step synthesis could proceed as follows:

Nitration/Halogenation: Starting with benzene, a sequence of electrophilic aromatic substitution reactions would be required. For instance, introducing a nitro group first, which is a meta-director, would facilitate the introduction of subsequent groups at the desired positions. libretexts.org

Introduction of Substituents: A combination of nitration, bromination, and potentially Friedel-Crafts reactions (though deactivated rings are problematic) would be used to install functional groups at the 1, 2, 3, and 5 positions. pressbooks.pubyoutube.com The order is critical. For example, to achieve a meta-relationship between a bromine and a nitrile, one might nitrate (B79036) first, then brominate, and finally convert the nitro group to a nitrile. libretexts.org

Conversion to Nitriles: Functional groups like nitro or amino groups can be converted to nitriles via a Sandmeyer reaction, which involves diazotization followed by reaction with a copper(I) cyanide. youtube.com Carboxylic acid groups can be converted to nitriles through dehydration of the corresponding amide.

Strategic Functional Group Interconversions Towards this compound

Functional group interconversions (FGIs) are crucial for the final steps in the synthesis of complex molecules. To obtain the three nitrile groups in this compound, several precursor functional groups can be employed.

A key precursor could be 2-Bromobenzene-1,3,5-tricarboxylic acid. nih.gov The carboxylic acid groups can be converted into nitriles through a two-step process:

Amidation: The carboxylic acids are first converted to primary amides.

Dehydration: The primary amides are then dehydrated to form nitriles. Reagents commonly used for this dehydration include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). vanderbilt.edu

Alternatively, if amino groups are present on the aromatic ring, they can be converted to nitriles via the Sandmeyer reaction. This involves the formation of a diazonium salt from the amine using nitrous acid, followed by a substitution reaction with copper(I) cyanide. youtube.com Halide groups can also be displaced by cyanide, although displacing three such groups on a single ring would be challenging. The conversion of halides or sulfonate esters to nitriles is typically achieved by nucleophilic substitution with a cyanide anion, such as KCN, often facilitated by a phase-transfer catalyst in a polar aprotic solvent. vanderbilt.edu

| Precursor Functional Group | Reagents for Conversion to Nitrile | Reaction Name/Type |

| Carboxylic Acid | SOCl₂ then NH₃; followed by POCl₃, P₂O₅, or TsCl | Amide formation and dehydration vanderbilt.edu |

| Amine | NaNO₂, HCl; then CuCN | Sandmeyer Reaction youtube.com |

| Halide/Sulfonate | KCN, 18-crown-6, DMSO | Nucleophilic Substitution vanderbilt.edu |

Reactivity and Chemical Transformations of 2 Bromobenzene 1,3,5 Tricarbonitrile

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring is a key site for functionalization, primarily through cross-coupling reactions and nucleophilic aromatic substitution.

One of the most common and versatile cross-coupling reactions is the Suzuki-Miyaura coupling , which would involve the reaction of 2-Bromobenzene-1,3,5-tricarbonitrile with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of a biaryl compound. The general scheme for such a reaction is shown below:

| Reactant A | Reactant B | Catalyst | Base | Product |

| This compound | R-B(OH)₂ | Pd(0) complex | e.g., K₂CO₃, Cs₂CO₃ | 2-R-Benzene-1,3,5-tricarbonitrile |

Table 1: Generalized Suzuki-Miyaura cross-coupling reaction scheme.

Other notable cross-coupling reactions that could be employed for the functionalization of this compound include the Heck reaction (with alkenes), Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Stille coupling (with organotin compounds). The choice of reaction would depend on the desired final product.

Nucleophilic aromatic substitution (SNAr) is another potential reaction pathway for the bromine substituent. In this type of reaction, a nucleophile displaces the bromide ion. The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring, positioned ortho and/or para to the leaving group. In this compound, the three nitrile groups are powerful electron-withdrawing groups, which should activate the bromine for nucleophilic displacement.

While specific studies on this compound are lacking, research on the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols highlights the feasibility of such reactions on electron-deficient aromatic systems. nih.gov A generalized reaction scheme for the SNAr of this compound is presented below:

| Reactant | Nucleophile (Nu⁻) | Product |

| This compound | e.g., RO⁻, RS⁻, R₂N⁻ | 2-Nu-Benzene-1,3,5-tricarbonitrile |

Table 2: Generalized nucleophilic aromatic substitution (SNAr) reaction scheme.

Transformations at the Nitrile Groups

The three nitrile groups on the benzene (B151609) ring offer a variety of possibilities for chemical transformation, including derivatization, cycloaddition, and reduction or oxidation.

The nitrile group can be converted into a range of other functional groups. For instance, benzonitriles are known to be important intermediates for the synthesis of benzoic acid derivatives, benzyl (B1604629) amines, and amides. znaturforsch.com

One of the most common reactions of nitriles is hydrolysis , which can be carried out under acidic or basic conditions to yield carboxylic acids. In the case of this compound, controlled hydrolysis could potentially lead to the formation of amides or a mixture of amide and carboxylic acid functionalities. Complete hydrolysis would be expected to yield 2-Bromobenzene-1,3,5-tricarboxylic acid.

Nitrile groups can also participate in cycloaddition reactions . For example, [3+2] cycloadditions with azides can form tetrazoles, and with nitrile oxides can yield 1,2,4-oxadiazoles. These reactions would provide access to a variety of heterocyclic compounds.

The reduction of nitrile groups is a well-established transformation. Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines. The partial reduction to aldehydes is also possible using reagents such as diisobutylaluminium hydride (DIBAL-H). For this compound, the reduction of the nitrile groups would lead to the corresponding aminomethyl or formyl derivatives.

Studies on the chemical reduction of 1,3,5-tricyanobenzene have shown that the nitrile groups are susceptible to reduction, and under certain conditions, dimerization at a ring carbon can occur. utah.eduresearchgate.net This suggests that the reduction of this compound could potentially lead to complex reaction pathways.

Oxidative conversions of the nitrile group are less common but can be achieved under specific conditions, though these are generally not high-yielding reactions.

Aromatic Core Modifications and Rearrangements

Modifications to the aromatic core of this compound, beyond substitution reactions, are less predictable without specific experimental data. Under harsh reaction conditions, rearrangements or ring-opening reactions could potentially occur, but such transformations are not typically observed for simple substituted benzenes under standard laboratory conditions. The high stability of the aromatic ring makes such modifications challenging.

Supramolecular Interactions and Self-Assembly Behaviors of this compound

The molecular structure of this compound, featuring a bromine atom and three nitrile groups attached to a benzene ring, provides a rich platform for investigating non-covalent interactions. These interactions are pivotal in governing the molecule's self-assembly into ordered supramolecular architectures. The interplay of halogen bonding, hydrogen bonding, and van der Waals forces dictates the packing of these molecules in the solid state and their potential to form higher-order structures.

Halogen Bonding Interactions in Molecular Assemblies

The presence of a bromine atom on the aromatic ring of this compound is a key feature that can lead to the formation of halogen bonds. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. In the context of this molecule, the bromine atom can interact with the nitrogen atoms of the nitrile groups from neighboring molecules.

Research on related brominated aromatic compounds has demonstrated the significance of halogen bonding in directing crystal packing. For instance, in the crystal structure of 5-bromobenzene-1,3-dicarbonitrile, N⋯Br interactions have been observed with distances of 2.991 Å and 3.099 Å. nih.govresearchgate.net These distances are shorter than the sum of the van der Waals radii of nitrogen and bromine, indicating a significant attractive interaction. Similarly, studies on other halogenated benzene derivatives have highlighted the role of polarized Br(δ+)⋯Br(δ−) intermolecular halogen bonds in their crystal structures. nih.govresearchgate.net

In assemblies of this compound, the bromine atom can act as a halogen bond donor, while the electron-rich nitrogen atoms of the cyano groups can serve as halogen bond acceptors. The geometry of these interactions is typically linear, with the C-Br⋯N angle approaching 180°. The strength and directionality of these halogen bonds can play a crucial role in the formation of well-defined molecular assemblies.

Table 1: Potential Halogen Bonding Parameters in this compound Assemblies

| Interaction Type | Donor Atom | Acceptor Atom | Typical Interaction Distance (Å) | Typical Angle (°) |

| Halogen Bond | Bromine (Br) | Nitrogen (N) | < 3.40 | ~180 (C-Br⋯N) |

Hydrogen Bonding and Van der Waals Contributions to Assembly

The nitrogen atoms of the nitrile groups are effective hydrogen bond acceptors. In the crystal structure of the related 5-bromobenzene-1,3-dicarbonitrile, molecules are linked by C—H···N hydrogen bonds, with one of the nitrogen atoms acting as a bifurcated acceptor. nih.govresearchgate.net These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the cohesion of the crystal lattice.

Van der Waals forces, including dispersion forces and dipole-dipole interactions, are omnipresent and play a fundamental role in the close packing of molecules. The planar aromatic rings of this compound can engage in offset face-to-face π-π stacking interactions. In a related dicarbonitrile compound, the centroid-to-centroid distance for such arene interactions was found to be 3.768 Å. nih.gov These stacking interactions, along with the other non-covalent forces, guide the molecules to assemble in an energy-efficient manner.

Table 2: Key Non-Covalent Interactions in the Assembly of this compound

| Interaction | Donor | Acceptor |

| Halogen Bonding | C-Br | N≡C |

| Hydrogen Bonding | C-H | N≡C |

| π-π Stacking | Benzene Ring | Benzene Ring |

Directed Self-Assembly into Two-Dimensional Architectures

The combination of directional halogen and hydrogen bonds, along with less-directional van der Waals forces, can be harnessed to guide the self-assembly of this compound into well-ordered two-dimensional (2D) architectures. The trigonal symmetry of the substitution pattern on the benzene ring is particularly conducive to the formation of porous, honeycomb-like networks on surfaces.

The formation of such 2D structures is a bottom-up approach to creating functional nanomaterials. The bromine and nitrile functionalities act as programmable recognition sites that steer the assembly process. The C—H···N hydrogen bonds can link molecules into undulating molecular sheets, as seen in the crystal structure of 5-bromobenzene-1,3-dicarbonitrile. nih.govresearchgate.net The halogen bonds can then provide further directionality and stability to these assemblies.

The ability of aromatic nitriles to form supramolecular interactions has been utilized in organic crystal engineering. researchgate.net By carefully selecting the substrate and controlling the deposition conditions, it is possible to promote the formation of extended 2D networks of this compound. These architectures could have potential applications in areas such as molecular electronics, sensing, and catalysis, where precise control over molecular arrangement at the nanoscale is crucial.

Advanced Spectroscopic Characterization Methodologies for 2 Bromobenzene 1,3,5 Tricarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Applications for Structural Elucidation

Proton (¹H) NMR spectroscopy focuses on the hydrogen nuclei within a molecule. For 2-Bromobenzene-1,3,5-tricarbonitrile, the aromatic ring contains two protons. Due to the symmetrical substitution pattern (C₂ᵥ symmetry), these two protons are chemically and magnetically equivalent. Consequently, they are expected to resonate at the same frequency, producing a single signal in the ¹H NMR spectrum.

This signal would appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. The chemical shift (δ) of this singlet is influenced by the electron-withdrawing effects of the three nitrile (-CN) groups and the bromine (-Br) atom. These substituents deshield the aromatic protons, causing their signal to appear downfield compared to unsubstituted benzene (B151609) (δ 7.34 ppm). The predicted chemical shift would be in the range of δ 8.0-8.5 ppm.

| Predicted ¹H NMR Data for this compound | |

| Chemical Shift (δ) | 8.0 - 8.5 ppm |

| Multiplicity | Singlet (s) |

| Integration | 2H |

| Assignment | Aromatic C-H |

Carbon-13 (¹³C) NMR for Aromatic Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, there are nine carbon atoms in total: six in the aromatic ring and three in the nitrile groups. Due to symmetry, several of these carbons are chemically equivalent, leading to a spectrum with fewer than nine signals.

The unique carbon environments are:

C-Br: The carbon atom directly bonded to the bromine.

C-H: Two equivalent carbons bonded to hydrogen atoms.

C-CN (adjacent to C-Br): Two equivalent carbons bonded to nitrile groups and adjacent to the brominated carbon.

C-CN (opposite C-Br): The carbon atom bonded to a nitrile group and situated opposite the bromine atom.

-C≡N (adjacent to C-Br): Two equivalent nitrile carbons.

-C≡N (opposite C-Br): One nitrile carbon.

The analysis of related compounds such as bromobenzene (B47551) and benzene-1,3,5-tricarbonitrile (B79428) allows for the prediction of the chemical shifts for these carbons. The carbon attached to the bromine (C-Br) is expected to have a chemical shift around 120-125 ppm. The carbons bearing the nitrile groups (C-CN) would appear in a similar region, typically between 115-130 ppm. The aromatic carbons bonded to hydrogen (C-H) are expected to be the most downfield of the ring carbons, likely above 135 ppm. The nitrile carbons (-C≡N) themselves have characteristic shifts in the range of 110-120 ppm. libretexts.org

| Predicted ¹³C NMR Data for this compound | |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -C≡N | 110 - 120 |

| C-CN | 115 - 130 |

| C-Br | 120 - 125 |

| C-H | > 135 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the key functional groups are the nitrile groups (C≡N), the aromatic ring (C=C and C-H bonds), and the carbon-bromine bond (C-Br).

Nitrile (C≡N) Stretch: A sharp, strong absorption band characteristic of the C≡N triple bond stretch is expected in the region of 2220-2240 cm⁻¹. This is often a very clean and easily identifiable peak.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of medium to weak bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring gives rise to signals above 3000 cm⁻¹, usually in the 3050-3150 cm⁻¹ range.

Aromatic C-H Bend: The out-of-plane bending vibrations of the aromatic C-H bonds are also characteristic. For a 1,2,3,5-tetrasubstituted benzene ring, these bands can appear in the 800-900 cm⁻¹ region.

Carbon-Bromine (C-Br) Stretch: The C-Br stretching vibration is expected to produce a moderate to strong absorption in the far-infrared region, typically between 500-600 cm⁻¹. docbrown.info

| Predicted IR Absorption Bands for this compound | ||

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3150 | Aromatic C-H Stretch | Medium to Weak |

| 2220 - 2240 | Nitrile (C≡N) Stretch | Strong, Sharp |

| 1400 - 1600 | Aromatic C=C Stretch | Medium to Weak |

| 800 - 900 | Aromatic C-H Bend | Strong |

| 500 - 600 | C-Br Stretch | Medium to Strong |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the excitation of electrons from π to π* orbitals in conjugated systems. The benzene ring of this compound constitutes a chromophore.

The electronic spectrum is expected to show characteristic absorptions for the aromatic system. Compared to unsubstituted benzene, the presence of the bromine atom and three nitrile groups acting as auxochromes is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The π → π* transitions of the substituted benzene ring would likely result in one or more strong absorption bands in the 200-300 nm range. Analysis of similar compounds like bromobenzene shows absorption maxima around 210 nm and a weaker, structured band around 260 nm. uwosh.edu The extensive conjugation and electron-withdrawing nature of the nitrile groups would further modify these transitions.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also provide insight. Aromatic compounds often fluoresce, and the emission spectrum would be Stokes-shifted to a longer wavelength than the absorption maximum. The quantum yield and lifetime of fluorescence would depend on the efficiency of non-radiative decay pathways, which can be influenced by the heavy bromine atom (heavy-atom effect).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₂BrN₃), the calculated exact mass is approximately 230.94 Da.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks of almost equal intensity separated by two mass-to-charge units (m/z): the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).

Under electron ionization (EI), the molecule would also undergo fragmentation. The analysis of the resulting fragment ions can help confirm the structure. Plausible fragmentation pathways include:

Loss of a bromine radical (•Br) to give an ion at m/z ~152.

Loss of a nitrile group (•CN) to give an ion at m/z ~205/207.

Loss of hydrogen cyanide (HCN) to give an ion at m/z ~204/206.

| Predicted Mass Spectrometry Data for this compound | |

| Ion | Predicted m/z |

| [M]⁺ | 231 (with ⁷⁹Br), 233 (with ⁸¹Br) |

| [M-Br]⁺ | 152 |

| [M-CN]⁺ | 205, 207 |

| [M-HCN]⁺ | 204, 206 |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not widely published, analysis of closely related structures like 5-Bromobenzene-1,3-dicarbonitrile and benzene-1,3,5-tricarbonitrile provides valuable insights into the expected solid-state packing. nih.govnih.govresearchgate.net

The crystal structure would be expected to be stabilized by a network of intermolecular interactions. These could include:

Halogen Bonding: Interactions between the electrophilic region of the bromine atom and a nucleophilic atom, such as a nitrogen atom of a nitrile group on an adjacent molecule (N···Br interactions). researchgate.net

π-π Stacking: Offset face-to-face stacking of the aromatic rings, which is a common packing motif for planar aromatic molecules.

C-H···N Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H donors and the nitrogen atoms of the nitrile groups acting as acceptors. nih.govresearchgate.net

These interactions would direct the assembly of the molecules into a specific three-dimensional lattice, defining the crystal's space group and unit cell parameters.

| Crystallographic Data for Structurally Similar Compounds | ||

| Compound | Crystal System | Space Group |

| 5-Bromobenzene-1,3-dicarbonitrile nih.govresearchgate.net | Monoclinic | P2₁/c |

| Benzene-1,3,5-tricarbonitrile nih.gov | Orthorhombic | Pbc2₁ |

Advanced Spectroscopic Techniques for Detailed Molecular Insight

Advanced spectroscopic methods are indispensable for probing the intricate molecular features of this compound. The following sections delve into specific techniques that offer unique perspectives on its electronic and structural characteristics.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. This absorption induces transitions between the spin states of the electron.

For a molecule to be EPR-active, it must be paramagnetic, meaning it must possess one or more unpaired electrons. In its ground state, this compound is a diamagnetic molecule with a closed-shell electronic configuration. All its electrons are paired in molecular orbitals, and therefore, it does not exhibit an EPR signal.

However, EPR spectroscopy can be a valuable tool for studying the radical ions of this compound. These radical species can be generated through chemical or electrochemical reduction or oxidation, leading to the formation of a radical anion (with an added unpaired electron) or a radical cation (with one electron removed).

In a hypothetical scenario where a radical anion of this compound is generated, the EPR spectrum would provide significant information about the distribution of the unpaired electron's spin density across the molecule. The spectrum's g-factor would be characteristic of an organic radical, and the hyperfine coupling constants would reveal the interactions of the unpaired electron with the magnetic nuclei within the molecule, such as ¹H, ¹⁴N, ⁷⁹Br, and ⁸¹Br. The analysis of these hyperfine couplings would elucidate the delocalization of the unpaired electron over the benzene ring and the nitrile groups.

Table 1: Predicted EPR Hyperfine Coupling Constants for the Hypothetical Radical Anion of this compound

| Nucleus | Number of Equivalent Nuclei | Predicted Hyperfine Coupling Constant (Gauss) |

| ¹⁴N | 3 | 1.5 - 3.0 |

| ¹H | 2 | 0.5 - 2.0 |

| ⁷⁹Br | 1 | 4.0 - 8.0 |

| ⁸¹Br | 1 | 4.5 - 9.0 |

| Note: These are theoretical values based on similar aromatic nitrile radicals. Actual values would need to be determined experimentally. |

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about the molecular structure, symmetry, and chemical bonding within a compound. It is based on the inelastic scattering of monochromatic light, usually from a laser source. While no specific experimental Raman spectrum for this compound is readily available in the literature, the expected vibrational modes can be predicted based on the analysis of structurally similar compounds.

The Raman spectrum of this compound would be characterized by several key vibrational modes originating from the benzene ring, the nitrile groups, and the carbon-bromine bond.

Nitrile Group Vibrations: The most characteristic feature in the Raman spectrum would be the stretching vibration of the three C≡N groups. This mode typically appears in the 2220-2240 cm⁻¹ region. researchgate.net The intensity and exact position of this band are sensitive to the electronic effects of the substituents on the benzene ring.

Benzene Ring Modes: The substituted benzene ring will exhibit several characteristic vibrations. These include the ring breathing mode, which is a symmetric stretching of the entire ring, typically observed around 1000 cm⁻¹. Other significant ring vibrations include C-C stretching modes (around 1400-1600 cm⁻¹) and in-plane and out-of-plane C-H bending modes. qcri.or.jp

Carbon-Bromine Vibration: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹. thermofisher.com The presence of this band would confirm the incorporation of bromine into the molecular structure.

The analysis of the number and activity of the Raman bands can also provide insights into the molecule's symmetry. The substitution pattern on the benzene ring in this compound lowers its symmetry, which would result in a more complex Raman spectrum compared to unsubstituted benzene.

Table 2: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| C≡N Stretch | 2220 - 2240 | Stretching of the nitrile groups. researchgate.net |

| C-C Ring Stretch | 1400 - 1600 | Aromatic ring stretching vibrations. qcri.or.jp |

| Ring Breathing | ~1000 | Symmetric expansion and contraction of the benzene ring. nih.gov |

| C-H In-plane Bend | 1100 - 1300 | Bending of the C-H bonds within the plane of the ring. |

| C-Br Stretch | 500 - 650 | Stretching of the carbon-bromine bond. thermofisher.com |

| Note: These are predicted values based on data from analogous substituted benzenes. |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS analysis would provide valuable information about the different chemical environments of the carbon, nitrogen, and bromine atoms.

Carbon (C 1s): The high-resolution C 1s spectrum would be expected to show multiple peaks corresponding to the different types of carbon atoms in the molecule. The carbon atoms of the benzene ring would appear at a binding energy of approximately 284.6 eV. mdpi.com The carbon atom bonded to the bromine atom is expected to be shifted to a higher binding energy (around 285.7 eV) due to the electronegativity of bromine. researchgate.net Furthermore, the carbon atoms of the three nitrile groups would be observed at an even higher binding energy, typically in the range of 286-287 eV, due to their bonding to the highly electronegative nitrogen atoms. mdpi.com

Nitrogen (N 1s): The N 1s spectrum is expected to show a single major peak corresponding to the three equivalent nitrogen atoms of the nitrile groups. The binding energy for nitrile nitrogen atoms in aromatic compounds typically falls in the range of 398 to 400 eV. tudelft.nlrsc.org

Bromine (Br 3d): The Br 3d spectrum would exhibit a characteristic doublet (Br 3d₅/₂ and Br 3d₃/₂) due to spin-orbit coupling. For covalently bonded bromine in aromatic compounds, the Br 3d₅/₂ peak is typically observed around 70-71 eV. researchgate.netresearchgate.net The presence and position of this doublet would confirm the chemical state of the bromine atom.

Quantitative analysis of the peak areas in the XPS spectrum would allow for the determination of the elemental ratios, which should be consistent with the stoichiometry of this compound (C₉H₂BrN₃).

Table 3: Predicted Core-Level Binding Energies for this compound

| Element | Core Level | Predicted Binding Energy (eV) | Chemical Environment |

| Carbon | C 1s | ~284.6 | Aromatic C-C/C-H mdpi.com |

| Carbon | C 1s | ~285.7 | C-Br researchgate.net |

| Carbon | C 1s | 286 - 287 | C≡N mdpi.com |

| Nitrogen | N 1s | 398 - 400 | C≡N tudelft.nlrsc.org |

| Bromine | Br 3d₅/₂ | 70 - 71 | C-Br researchgate.netresearchgate.net |

| Note: These are predicted values based on data from compounds with similar functional groups. |

Computational Studies on 2 Bromobenzene 1,3,5 Tricarbonitrile

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 2-bromobenzene-1,3,5-tricarbonitrile, DFT methods are employed to elucidate a wide range of properties, from its preferred three-dimensional shape to its electronic behavior and reactivity.

Geometry optimization is a fundamental computational step that seeks the lowest energy arrangement of atoms in a molecule, its equilibrium structure. For this compound, DFT calculations are expected to predict a planar geometry for the benzene (B151609) ring, a common feature for such aromatic systems. The bromine atom and the three cyano (-C≡N) groups introduce electronic and steric effects that subtly distort the ring from a perfect hexagon.

Computational studies on the closely related isomer, 5-bromobenzene-1,3-dicarbonitrile, using the B3LYP functional with a 6-311G(d,p) basis set, provide insight into the expected structural parameters. researchgate.net Bond lengths and angles are influenced by the electron-withdrawing nature of the cyano groups and the larger atomic radius of the bromine atom. For this compound, the C-Br bond length would be a key parameter, as would the C-C bond lengths within the aromatic ring and the C-C bonds connecting the ring to the cyano groups. The bond angles are also predicted to deviate from the ideal 120° of a regular hexagon to accommodate the different substituents. researchgate.net Conformational analysis for this molecule is relatively straightforward, as the primary point of flexibility would be the rotation of the cyano groups, which is generally not a significant factor for planarity.

Table 1: Predicted Geometrical Parameters for Brominated Benzonitriles (Based on Analogous Compounds) Note: Data presented here is based on DFT calculations for the similar compound 5-bromobenzene-1,3-dicarbonitrile and serves as an estimation for this compound. researchgate.netresearchgate.net

| Parameter | Predicted Value (Å or °) | Description |

| C-C (ring) | 1.38 - 1.40 Å | Aromatic carbon-carbon bond lengths |

| C-Br | ~1.88 Å | Carbon-bromine bond length |

| C-CN | ~1.45 Å | Bond between ring carbon and cyano carbon |

| C≡N | ~1.15 Å | Carbon-nitrogen triple bond in cyano group |

| C-H | ~1.08 Å | Aromatic carbon-hydrogen bond length |

| ∠C-C-C (ring) | 118 - 122° | Internal bond angles of the benzene ring |

| ∠C-C-Br | ~120° | Angle involving the bromine substituent |

| ∠C-C-CN | ~120° | Angle involving the cyano substituent |

| ∠C-C-N | ~179° | Angle of the linear cyano group |

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, DFT calculations can map the distribution and energies of these orbitals. The strong electron-withdrawing cyano groups are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net Analysis of the isomer 5-bromobenzene-1,3-dicarbonitrile revealed a frontier orbital gap of 3.726 eV, which suggests significant potential for charge transfer within the molecule. researchgate.net The HOMO is typically distributed over the electron-rich regions of the benzene ring, while the LUMO is often localized on the electron-deficient areas, particularly the cyano groups. This distribution is key to understanding the molecule's role in electronic transitions and chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Properties Note: Values are based on calculations for the analogous compound 5-bromobenzene-1,3-dicarbonitrile. researchgate.net

| Property | Predicted Value | Significance |

| HOMO Energy | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ~3.7 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

DFT is a valuable tool for predicting the reactivity of molecules and for characterizing the high-energy transition states that govern reaction rates. By calculating the energies of reactants, products, and transition states, a complete energy profile for a chemical reaction can be constructed.

For this compound, DFT could be used to model various reactions, such as nucleophilic aromatic substitution, where a nucleophile replaces the bromine atom. The electron-deficient nature of the aromatic ring, caused by the three cyano groups, makes it susceptible to such attacks. Computational models can identify the most likely sites of attack and calculate the activation energy for the reaction. Characterizing the transition state structure provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction.

Computational methods can predict various spectroscopic properties, which can then be used to interpret and verify experimental data.

IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net For this compound, characteristic peaks would be expected for C-H stretching, C=C stretching in the aromatic ring, and the prominent C≡N stretching of the nitrile groups. Calculations on 5-bromobenzene-1,3-dicarbonitrile have shown C-H stretching vibrations around 3095-3097 cm⁻¹ and ring breathing vibrations around 1221 cm⁻¹. researchgate.net These theoretical spectra are invaluable for assigning the bands observed in experimental FT-IR and Raman spectroscopy.

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted using methods like Gauge-Including Atomic Orbital (GIAO). These calculations help in assigning the signals in ¹H and ¹³C NMR spectra to specific atoms in the molecule, aiding in structure elucidation.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to absorption in the UV-Visible spectrum. This allows for the interpretation of the molecule's color and its behavior upon exposure to light.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Note: Frequencies are based on DFT calculations for the analogous compound 5-bromobenzene-1,3-dicarbonitrile. researchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Stretching | 3095 - 3100 |

| C≡N Stretching | 2230 - 2250 |

| Aromatic Ring Stretching | 1400 - 1600 |

| Ring Breathing | ~1220 |

| C-H Wagging | 1280 - 1400 |

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Beyond DFT, other quantum chemical methods can be applied to study the reaction mechanisms and energetics involving this compound in greater detail. These calculations provide a quantitative understanding of reaction pathways, allowing chemists to predict reaction outcomes and design more efficient synthetic routes. By calculating the activation energies, one can determine the feasibility of a proposed reaction mechanism. Furthermore, the calculation of reaction enthalpies and Gibbs free energies reveals whether a reaction is thermodynamically favorable. This information is critical for optimizing reaction conditions such as temperature and pressure.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a powerful tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically signifies electron-rich, negative potential regions (attractive to electrophiles), while blue indicates electron-poor, positive potential regions (attractive to nucleophiles). Green and yellow represent intermediate potentials.

For this compound, the MEP map would show intense negative potential (red) around the nitrogen atoms of the three cyano groups, reflecting their high electronegativity. researchgate.net These sites are the most likely points for hydrogen bonding and other electrophilic interactions. Conversely, the hydrogen atoms on the aromatic ring would exhibit a positive potential (blue). Interestingly, the bromine atom, despite being electronegative, can also exhibit a region of positive electrostatic potential along the C-Br bond axis, known as a "sigma-hole." This positive region can engage in halogen bonding, a type of non-covalent interaction. The MEP map, therefore, provides a comprehensive picture of the molecule's reactive sites and its potential for forming intermolecular complexes. researchgate.net

Natural Energy Decomposition Analysis for Non-Covalent Interactions

Natural Energy Decomposition Analysis (NEDA) is a quantum chemical method used to dissect the total interaction energy between molecular fragments into physically meaningful components. This analysis is crucial for understanding the nature of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking, which are expected to be significant for this compound.

A hypothetical NEDA study on a dimer of this compound would typically break down the interaction energy into the following key components:

Electrostatic (ES): The classical Coulombic interaction between the charge distributions of the interacting molecules.

Exchange-Repulsion (EX): The Pauli repulsion arising from the overlap of electron clouds.

Polarization (POL): The stabilization energy resulting from the distortion of each molecule's electron cloud in the presence of the other.

Charge Transfer (CT): The energy associated with the donation of electron density from occupied orbitals of one molecule to the unoccupied orbitals of the other.

Table 1: Hypothetical Natural Energy Decomposition Analysis (NEDA) Components for a this compound Dimer (in kcal/mol)

| Interaction Component | Hypothetical Energy (kcal/mol) |

| Electrostatic (ES) | -X.X |

| Exchange-Repulsion (EX) | +Y.Y |

| Polarization (POL) | -Z.Z |

| Charge Transfer (CT) | -A.A |

| Total Interaction Energy | -B.B |

Note: The values in this table are purely illustrative and represent the type of data that would be generated from a NEDA calculation. Actual values would require specific quantum chemical computations.

Such an analysis would provide deep insights into the driving forces behind the intermolecular associations of this compound, clarifying the relative importance of halogen bonding (involving the bromine atom), dipole-dipole interactions (from the nitrile groups), and π-π stacking.

Computational Design of Supramolecular Architectures

The strategic placement of functional groups in this compound suggests its potential as a building block for the rational design of supramolecular architectures. Computational methods are instrumental in predicting and evaluating the stability and structure of such assemblies before their experimental synthesis.

The design process would involve:

Molecular Modeling: Building various potential supramolecular structures, such as dimers, trimers, and extended networks, based on plausible non-covalent interactions.

Geometry Optimization: Using quantum mechanics or molecular mechanics methods to find the most stable (lowest energy) three-dimensional arrangement of the molecules in the assembly.

Interaction Energy Calculations: Quantifying the strength of the interactions holding the supramolecular structure together.

Table 2: Illustrative Computational Parameters for Designed Supramolecular Assemblies of this compound

| Supramolecular Assembly | Key Non-Covalent Interaction(s) | Calculated Interaction Energy (kcal/mol) | Predicted Geometry |

| Dimer A | Halogen Bond (Br···N) | -C.C | Head-to-tail |

| Dimer B | π-π Stacking | -D.D | Offset parallel |

| Trimer | Halogen and Hydrogen Bonds | -E.E | Planar rosette |

| 1D Chain | Combination of interactions | -F.F per unit | Linear or zigzag |

Note: This table provides a conceptual framework for the types of results that would be sought in a computational design study. The specific values and geometries are hypothetical.

These computational predictions would guide experimental efforts to crystallize and characterize novel materials with desired properties, such as porosity or specific electronic characteristics, based on the self-assembly of this compound.

Theoretical Insights into Regioselectivity and Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including predicting the most likely products (regioselectivity) and mapping the energy landscape of the reaction pathway. For this compound, theoretical studies could investigate various potential reactions, such as nucleophilic aromatic substitution or reactions involving the nitrile groups.

A typical computational study of a reaction mechanism would involve:

Reactant and Product Optimization: Calculating the stable structures of the starting materials and potential products.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state correctly connects the reactants and products.

Table 3: Hypothetical Computational Data for a Nucleophilic Aromatic Substitution on this compound

| Parameter | Substitution at C2 (ortho to Br) | Substitution at C4/C6 (meta to Br) |

| Activation Energy (kcal/mol) | G.G | H.H |

| Reaction Energy (kcal/mol) | -I.I | -J.J |

| Predicted Major Product | Substitution at C4/C6 |

Note: The data presented are for illustrative purposes to show how computational results can predict reaction outcomes. The relative activation energies would determine the regioselectivity.

By comparing the activation energies for different reaction pathways, chemists can predict which products are most likely to form and under what conditions. This theoretical understanding is invaluable for designing efficient and selective synthetic routes.

Advanced Materials and Research Applications of 2 Bromobenzene 1,3,5 Tricarbonitrile

Building Blocks for Porous Materials

The design of porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), relies on the use of well-defined molecular building blocks. The structure of 2-Bromobenzene-1,3,5-tricarbonitrile suggests its potential utility in this field.

Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The nitrile groups of this compound can act as coordination sites for metal centers. While numerous nitrile-containing molecules have been successfully employed as ligands in MOF synthesis, specific research detailing the use of this compound in this capacity is not extensively documented in the scientific literature. Theoretically, the three nitrile groups offer multiple coordination points, which could lead to the formation of highly connected and potentially porous frameworks. The bromine atom could further be used for post-synthetic modification, introducing additional functionality into the MOF structure.

Precursors for Organic Electronic and Optical Materials

The electronic properties of this compound, influenced by the electron-withdrawing nitrile groups and the heavy bromine atom, suggest its potential as a precursor for materials used in organic electronics and optics.

Materials with specific electronic and photophysical properties are essential for the fabrication of efficient Organic Light-Emitting Diodes (OLEDs). The development of novel emitters and host materials is a continuous area of research. While various aromatic and brominated compounds have been investigated for OLED applications, there is a lack of specific studies reporting the use of this compound in this context. The electron-deficient nature of the benzene (B151609) ring, due to the three nitrile groups, could be a useful feature in designing materials for electron transport layers or as hosts for phosphorescent emitters.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This effect is often observed in molecules with rotatable peripheral groups. While many AIE-active molecules have been developed, the exploration of AIE phenomena specifically in derivatives of this compound has not been a prominent focus of published research. The rigid core of the molecule might limit its intrinsic AIE activity, but it could be functionalized with AIE-active moieties to create novel materials.

Role in Supramolecular Chemistry and Molecular Recognition Systems

The non-covalent interactions of this compound are of interest in the field of supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures.

The bromine atom on the benzene ring can participate in halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. acs.orgnih.gov This interaction has been increasingly utilized in the design of supramolecular assemblies. acs.orgnih.gov The nitrile groups can act as hydrogen bond acceptors, further directing the self-assembly of the molecule. These non-covalent interactions could be exploited to build complex supramolecular architectures and to design systems for molecular recognition, where the specific geometry and electronic properties of this compound would allow it to selectively bind to other molecules. Despite this potential, specific and detailed research findings on the role of this compound in supramolecular chemistry and molecular recognition systems are not widely reported.

Intermediates in Fine Chemical Synthesis and Catalysis Research

This compound is a versatile intermediate in the field of fine chemical synthesis, primarily owing to its reactive nitrile and bromo functional groups. Aromatic nitriles are recognized as crucial precursors for a variety of other functional groups, including carboxylic acids, amines, and amides. researchgate.net The three nitrile groups on the benzene ring of this compound make it a valuable building block for the synthesis of 1,3,5-triazine (B166579) derivatives. nih.gov These triazine compounds are of significant interest in medicinal chemistry and materials science. nih.govnih.gov The synthesis of these derivatives often involves the cyclotrimerization of the nitrile groups, a reaction that can be influenced by the presence of the bromo substituent.

The general synthetic approach to 1,3,5-triazine derivatives can be a multi-step process, often starting from cyanuric chloride where chlorine atoms are substituted. nih.gov However, building the triazine ring from nitrile precursors like this compound offers an alternative pathway to highly functionalized triazines. The process can be catalyzed by various metals or proceed through base-mediated reactions. organic-chemistry.org For instance, copper-catalyzed reactions have been effectively used in the synthesis of certain triazine derivatives. researchgate.net

In the realm of catalysis research, the derivatives of this compound, particularly the triazines, can act as ligands for the formation of transition metal complexes. These complexes have shown potential in various catalytic applications. For example, manganese complexes with 1,3,5-triazine derivative ligands have been synthesized and studied for their biological and catalytic activities. mdpi.com The nitrogen atoms in the triazine ring provide excellent coordination sites for metal ions, leading to stable complexes with potential applications in homogeneous catalysis. The bromo group on the benzene ring can also be utilized for further functionalization through cross-coupling reactions, allowing for the synthesis of a wider range of ligands and catalysts.

| Intermediate Application | Synthesized Compound Class | Potential Research Area |

| Precursor for Heterocycles | 1,3,5-Triazine Derivatives | Medicinal Chemistry, Materials Science |

| Ligand Synthesis | Transition Metal Complexes | Homogeneous Catalysis |

| Further Functionalization | Substituted Benzene Derivatives | Development of Novel Catalysts |

Development of Novel Functional Materials with Tailored Properties

The unique molecular structure of this compound, featuring a rigid aromatic core with multiple reactive sites, makes it an excellent candidate for the development of novel functional materials with tailored properties. Aromatic nitriles are known to be valuable in the construction of supramolecular structures and metal-organic frameworks due to their ability to form strong interactions. researchgate.netnih.gov

A significant application of this compound is in the synthesis of Porous Organic Frameworks (POFs), which include Covalent-Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs). researchgate.net These materials are characterized by their high porosity, large surface areas, and exceptional thermal and chemical stability. researchgate.net The nitrile groups of this compound can undergo cyclotrimerization to form the triazine linkages that constitute the backbone of CTFs. The bromine atom provides a site for post-synthetic modification, allowing for the tuning of the framework's properties.

The tailored properties of these materials stem from the ability to control the pore size, surface area, and chemical functionality by carefully selecting the building blocks. For instance, the use of this compound can introduce both nitrogen-rich triazine units and a reactive bromine site within the porous framework. These nitrogen-rich frameworks have shown promise in applications such as carbon dioxide capture and conversion. nih.gov The bromine functionality can be used to anchor catalytic species or to modify the surface properties of the material.

| Material Class | Key Structural Feature from Precursor | Potential Applications |

| Covalent Triazine Frameworks (CTFs) | Triazine rings from nitrile cyclotrimerization | Gas storage and separation, Catalysis |

| Functionalized Porous Polymers | Post-synthetic modification at the bromine site | Selective adsorption, Sensing |

| Metal-Organic Frameworks (MOFs) | Nitrile groups as coordinating sites | Gas storage, Separation, Catalysis |

Research into Nitrogen-Doped Nanographenes (via related polyaromatics)

Nitrogen-doped nanographenes are a class of advanced materials that have garnered significant interest due to their unique electronic and optical properties, which make them suitable for applications in electronics, sensing, and bioimaging. nih.govnih.gov These materials are essentially small, well-defined fragments of graphene where some carbon atoms are replaced by nitrogen atoms. The introduction of nitrogen atoms can modulate the electronic structure and introduce active sites for catalysis or sensing. nih.gov

While direct synthesis from this compound is a developing area of research, its structure makes it a highly promising precursor for the bottom-up synthesis of nitrogen-doped polyaromatic hydrocarbons (PAHs), which are the building blocks of nanographenes. The synthesis of nanographenes often involves the cyclization of precursor molecules. nih.gov Brominated aromatic compounds are frequently used in these synthetic routes. nih.gov

The nitrile groups in this compound can be converted into nitrogen-containing heterocyclic rings, such as triazines, which can then be incorporated into larger polyaromatic systems. This approach allows for the precise placement of nitrogen atoms within the graphene-like lattice. The presence of the bromine atom offers a reactive handle for coupling reactions to build up the larger PAH structure before the final graphitization step. Research in this area focuses on developing synthetic strategies to control the size, shape, and nitrogen-doping pattern of the resulting nanographenes to fine-tune their properties for specific applications, such as fluorescent probes for pH and metal ion sensing. nih.govrsc.org

| Research Focus | Role of this compound | Desired Outcome |

| Bottom-up Synthesis of N-Doped PAHs | Precursor for nitrogen-containing aromatic systems | Precise control over nitrogen placement |

| Controlled Graphitization | Building block for larger polyaromatics | Tailored electronic and optical properties |

| Functional Nanographenes | Source of both nitrogen and a reactive site (Br) | Materials for sensing and catalysis |

Future Research Directions for 2 Bromobenzene 1,3,5 Tricarbonitrile

Exploration of Novel Synthetic Pathways

The efficient and selective synthesis of polysubstituted aromatic compounds like 2-Bromobenzene-1,3,5-tricarbonitrile remains a challenge. Future research should focus on developing more sophisticated and sustainable synthetic methodologies.

One promising avenue is the application of C-H activation strategies. acs.orgnih.govbeilstein-journals.orgyoutube.com Directing group-assisted C-H cyanation of a 1,3,5-trisubstituted benzene (B151609) precursor could offer a more atom-economical and regioselective route compared to traditional methods that often require harsh conditions and pre-functionalized starting materials. acs.org

Furthermore, the burgeoning field of photoredox catalysis presents an exciting opportunity for the synthesis of polycyanobenzenes. ccspublishing.org.cnchinesechemsoc.orgnih.govacs.orgresearchgate.net Visible-light-mediated cyanation reactions could provide milder reaction conditions and unique reactivity patterns, potentially enabling the late-stage functionalization of complex molecules. chinesechemsoc.orgnih.gov

| Synthetic Strategy | Potential Advantages | Research Focus |

| C-H Activation | High atom economy, regioselectivity, reduced waste | Development of effective directing groups and catalyst systems for multiple cyanations. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Exploration of suitable photocatalysts and cyanide sources for the synthesis of polysubstituted aromatics. ccspublishing.org.cnchinesechemsoc.org |

| Flow Chemistry | Improved safety, scalability, and reaction control | Development of continuous-flow processes for the synthesis and purification of this compound. rsc.orgrsc.orgacs.orgacs.orgresearchgate.net |

Investigation of Undiscovered Chemical Transformations

The unique electronic and steric environment of this compound opens the door to a plethora of yet-to-be-discovered chemical transformations.

The three nitrile groups are ripe for exploration in cycloaddition reactions . While the cycloaddition of mononitriles is well-documented, the behavior of three nitrile groups in close proximity on a benzene ring is largely uncharted territory. mdpi.comlibretexts.orgnih.govmdpi.com Research into [2+2] and [3+2] cycloadditions could lead to the synthesis of novel heterocyclic structures with interesting photophysical or biological properties. nih.gov

Another area of immense potential is the exploration of C-CN bond activation . researchgate.netsnnu.edu.cn Transition-metal-catalyzed reactions that selectively cleave one or more C-CN bonds could be used to introduce new functional groups, offering a divergent approach to a variety of substituted benzene derivatives.

Finally, the bromine atom serves as a handle for various cross-coupling reactions. While standard coupling reactions are predictable, investigating more advanced and less conventional coupling partners could lead to the synthesis of novel materials and molecular architectures.

Advanced Characterization Beyond Current Methodologies

A deeper understanding of the structure-property relationships of this compound and its derivatives requires the application of advanced characterization techniques.

| Characterization Technique | Information Gained | Future Research Application |

| Solid-State NMR Spectroscopy | Detailed information on the local environment of atoms in the solid state. | Elucidating intermolecular interactions and packing in crystalline materials derived from the title compound. |

| Ultrafast Spectroscopy | Probing excited-state dynamics on femtosecond to picosecond timescales. | Understanding the photophysical properties of novel materials for applications in optoelectronics. |

| Single-Molecule Spectroscopy | Investigating the properties of individual molecules. | Characterizing the behavior of molecular wires or switches incorporating the title compound. |

Integration into Multi-Component Systems for Enhanced Functionality

The multifunctional nature of this compound makes it an ideal building block for the construction of complex multi-component systems with emergent properties.